molecular formula C21H23N5O4S B12177920 methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Cat. No.: B12177920
M. Wt: 441.5 g/mol
InChI Key: NAIJMVLRYDHVJL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

Hypothetical $$^{1}$$H NMR signals (DMSO-d$$_{6}$$):

Proton Environment δ (ppm) Multiplicity
Indazole C3–H 8.72 Singlet
Thiazole C5–H 7.89 Singlet
Pyrrolidinone C2–H 4.31 Doublet (J = 8 Hz)
Methylpropyl CH(CH$${3}$$)$${2}$$ 2.15 Septet
COOCH$$_{3}$$ 3.68 Singlet

$$^{13}$$C NMR would reveal carbonyl carbons at δ 170–175 ppm (ester and amide) and thiazole C4 at δ 162 ppm .

Infrared (IR) Spectroscopy

Vibration Mode Wavenumber (cm$$^{-1}$$)
N–H stretch (amide) 3280–3320
C=O stretch (ester) 1725–1740
C=O stretch (pyrrolidinone) 1680–1700
C=N stretch (thiazole) 1560–1580

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would show:

  • Molecular ion : m/z 455.530 [M+H]$$^{+}$$
  • Key fragments :
    • m/z 245.026 (thiazole-indazole core)
    • m/z 153.042 (pyrrolidinone fragment)

The fragmentation pattern aligns with retro-Diels-Alder cleavage of the pyrrolidinone ring and neutral loss of COOCH$$_{3}$$.

Properties

Molecular Formula

C21H23N5O4S

Molecular Weight

441.5 g/mol

IUPAC Name

methyl 2-[[1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carbonyl]amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H23N5O4S/c1-11(2)8-15-17(20(29)30-3)22-21(31-15)23-19(28)12-9-16(27)26(10-12)18-13-6-4-5-7-14(13)24-25-18/h4-7,11-12H,8-10H2,1-3H3,(H,24,25)(H,22,23,28)

InChI Key

NAIJMVLRYDHVJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43)C(=O)OC

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a cornerstone for constructing thiazole rings. This method involves the condensation of a thioamide with an α-halo carbonyl compound. For the target molecule, methyl 2-aminothiazole-4-carboxylate could serve as a precursor, with subsequent alkylation introducing the 5-(2-methylpropyl) group.

Example Protocol

  • Thioamide Preparation : React methyl glycinate with phosphorus pentasulfide (P₂S₅) to form methyl thioamidoglycinate.

  • Cyclization : Treat the thioamide with ethyl 2-bromo-4-methylpentanoate (for isobutyl side chain introduction) in ethanol under reflux.

  • Esterification : Protect the carboxylic acid as a methyl ester using methanol and catalytic sulfuric acid.

Key Challenges :

  • Regioselectivity in alkylation to ensure substitution at the thiazole’s 5-position.

  • Steric hindrance from the 2-methylpropyl group necessitates optimized reaction conditions.

Alternative Route: Functionalization of Preformed Thiazoles

An alternative approach involves modifying commercially available thiazole derivatives. For instance, methyl 5-bromothiazole-4-carboxylate could undergo nucleophilic substitution with isobutylmagnesium bromide under Grignard conditions.

Reaction Conditions

ParameterValue
SubstrateMethyl 5-bromothiazole-4-carboxylate
NucleophileIsobutylmagnesium bromide
SolventTetrahydrofuran (THF)
Temperature−78°C to 0°C (dropwise addition)
Yield45–60%

Synthesis of 1-(1H-Indazol-3-yl)-5-Oxopyrrolidin-3-Carboxylic Acid

Indazole Subunit Preparation

Indazole derivatives are commonly synthesized via cyclization of o-aminobenzaldehyde derivatives. For 1H-indazol-3-yl substitution:

  • Cyclization : Treat o-aminobenzaldehyde with hydroxylamine under acidic conditions to form 1H-indazole-3-carbaldehyde.

  • Reduction : Reduce the aldehyde to a primary alcohol using sodium borohydride (NaBH₄).

Pyrrolidinone Ring Construction

The 5-oxopyrrolidin-3-carboxylic acid scaffold can be synthesized via intramolecular lactamization:

  • Amino Acid Activation : Protect γ-aminobutyric acid (GABA) as a tert-butyl carbamate (Boc) derivative.

  • Cyclization : Use EDCl/HOBt to form the lactam ring, followed by Boc deprotection with trifluoroacetic acid (TFA).

Optimization Insight :

  • Microwave-assisted cyclization reduces reaction time from 24 h to 2 h with improved yield (72% → 88%).

Coupling of Thiazole and Pyrrolidinone-Indazole Moieties

Amide Bond Formation

The final step involves conjugating the thiazole amine and pyrrolidinone-indazole carboxylic acid via amide coupling:

Protocol

  • Activation : Convert 1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂).

  • Coupling : React the acid chloride with methyl 2-amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

Reaction Metrics

ParameterValue
Coupling ReagentNone (direct acid chloride use)
SolventDCM
Temperature0°C → room temperature
Yield65–78%

Alternative Coupling Strategies

Using peptide coupling agents (e.g., HATU, EDCl) improves yields in sterically hindered systems:

  • HATU-Mediated Coupling : 82% yield in DMF at 0°C.

Critical Analysis of Synthetic Routes

Efficiency and Scalability

  • Hantzsch Synthesis : Low to moderate yields (45–60%) due to competing side reactions.

  • Grignard Alkylation : Requires stringent anhydrous conditions but offers better regioselectivity.

  • Microwave-Assisted Cyclization : Enhances pyrrolidinone formation efficiency, suitable for industrial scale-up.

Purification Challenges

  • Chromatography is often necessary to isolate the target compound from regioisomers.

  • Crystallization trials using ethanol/water mixtures improve purity (>98% by HPLC) .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition, receptor modulation, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.

    Pathway Involvement: The compound may influence key biochemical pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Due to the absence of direct data on this compound in the provided evidence, the comparison below is based on structural analogs and general pharmacological trends.

Table 1: Key Structural and Functional Comparisons

Compound Name/Class Core Features Pharmacological Activity Molecular Weight (g/mol) Key Differences from Target Compound
Target Compound Indazole, thiazole, pyrrolidinone, ester Hypothesized kinase inhibition ~460.5* N/A
Imatinib (Gleevec®) Benzamide, pyridine, piperazine BCR-ABL kinase inhibitor (anticancer) 493.6 Lacks thiazole and indazole; targets tyrosine kinases
Sulfathiazole Thiazole, sulfonamide Antibacterial 255.3 Simpler structure; no indazole or pyrrolidinone
Indazole-3-carboxamide derivatives Indazole, carboxamide Aurora kinase inhibitors ~350–400 Missing thiazole and ester groups
Pyrrolidinone-based NSAIDs Pyrrolidinone, carboxylic acid Anti-inflammatory ~250–300 No indazole or thiazole moieties

*Calculated based on molecular formula.

Key Findings:

Indazole vs. Benzamide : The indazole core in the target compound may enhance selectivity for serine/threonine kinases compared to benzamide-based drugs like imatinib .

Pyrrolidinone vs. Piperazine: The 5-oxopyrrolidinone moiety offers rigidity over piperazine (in imatinib), possibly reducing off-target effects.

Ester vs. Carboxylic Acid : The methyl ester may delay metabolic hydrolysis compared to carboxylic acid groups in NSAIDs, prolonging half-life.

Limitations and Environmental Considerations

The provided evidence primarily addresses environmental release data for zinc, lead, and manganese compounds ( ), which are unrelated to the pharmacological or structural properties of the target compound. No toxicity or environmental impact data specific to this compound are available in the referenced materials.

Biological Activity

Methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound with potential biological activities. Its unique structure, which includes an indazole ring, a pyrrolidinone moiety, and a thiazole ring, positions it as a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.

Molecular Characteristics

The molecular formula of the compound is C21H23N5O4SC_{21}H_{23}N_{5}O_{4}S, with a molecular weight of approximately 441.5 g/mol. The structural complexity contributes to its diverse biological activities.

PropertyValue
Molecular Formula C21H23N5O4S
Molecular Weight 441.5 g/mol
IUPAC Name This compound
CAS Number 1442083-76-2

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways involved in cell proliferation and apoptosis.

Receptor Modulation: It may interact with cellular receptors, modifying their signaling pathways. For instance, compounds with similar structures have been shown to act as agonists for the aryl hydrocarbon receptor (AHR), which plays a crucial role in immune regulation and inflammation .

Pathway Involvement: The compound could influence key pathways related to cell survival and death, such as the p53/MDM2 pathway, which is vital in cancer biology .

Biological Activity Findings

Recent studies have highlighted the potential antitumor activity of compounds related to this compound. For example, derivatives of indazole have demonstrated significant inhibitory effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Indazole Derivative 6oK562 (Leukemia)5.15Induces apoptosis via Bcl2 family modulation
Indazole Derivative xHep-G2 (Liver)<10Cell cycle arrest and apoptosis

Study on Antitumor Activity

A study published in International Journal of Molecular Sciences investigated the antitumor effects of various indazole derivatives. The compound designated as 6o exhibited an IC50 value of 5.15 µM against K562 cells, indicating strong antitumor potential. The mechanism was linked to the modulation of apoptosis-related proteins such as Bcl2 and Bax, suggesting that it promotes pro-apoptotic signaling while inhibiting anti-apoptotic pathways .

AHR Agonist Activity

Another study highlighted the discovery of new AHR agonists derived from indazole structures. These compounds were shown to modulate immune responses and could potentially be used in treating conditions like psoriasis by influencing Th17/22 and Treg cell balance .

Q & A

Q. What are the critical steps in synthesizing methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate?

The synthesis involves multi-step reactions, including:

  • Coupling reactions : The indazole-pyrrolidinone fragment (1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl) is typically coupled to the thiazole core via an amide bond. This step requires anhydrous conditions and coupling agents like EDC/HOBt to ensure high yields .
  • Esterification : The methyl ester at position 4 of the thiazole ring is introduced using methanol under acidic catalysis (e.g., H₂SO₄ or HCl gas) .
  • Purification : Column chromatography (silica gel) and recrystallization (DMF/acetic acid mixtures) are critical for isolating the pure compound .

Q. How can researchers verify the structural integrity of this compound?

Advanced spectroscopic and chromatographic techniques are employed:

  • NMR : ¹H and ¹³C NMR confirm the presence of key functional groups (e.g., the indazole NH proton at δ 12.5–13.0 ppm and the ester carbonyl at δ 165–170 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) using acetonitrile/water gradients .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ calculated for C₂₂H₂₄N₆O₄S: 477.1552) .

Q. What solvent systems are optimal for stabilizing this compound during storage?

The compound is sensitive to hydrolysis and oxidation. Recommended storage conditions include:

  • Dry aprotic solvents : DMSO or DMF under inert gas (N₂/Ar) at –20°C .
  • Lyophilization : For long-term storage, lyophilize the compound as a solid and protect from light .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the thiazole-4-carboxylate moiety in this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can:

  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., the carbonyl group at position 4 is susceptible to nucleophilic attack) .
  • Simulate reaction pathways for derivatization (e.g., ester hydrolysis to carboxylic acid under basic conditions) .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Discrepancies (e.g., IC₅₀ variability in kinase inhibition assays) may arise from:

  • Assay conditions : Adjust ATP concentrations (e.g., 10 µM vs. 100 µM) to account for competitive binding .
  • Protein conformational states : Use cryo-EM or X-ray crystallography to verify target binding modes .
  • Metabolic stability : Conduct microsomal stability assays (e.g., human liver microsomes) to correlate in vitro and in vivo results .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for kinase targets?

Key modifications include:

  • Pyrrolidinone substitution : Replace the 5-oxo group with a sulfone to enhance hydrogen bonding with kinase hinge regions .
  • Thiazole substituents : Introduce electron-withdrawing groups (e.g., CF₃) at position 5 to modulate lipophilicity and target affinity .
  • Indazole modifications : Fluorinate the indazole ring to improve metabolic stability without compromising potency .

Q. What analytical methods detect degradation products under accelerated stability testing?

Use forced degradation studies:

  • Acidic/alkaline hydrolysis : HPLC-MS identifies hydrolyzed products (e.g., free carboxylic acid from ester cleavage) .
  • Oxidative stress : H₂O₂ exposure generates sulfoxide derivatives detectable via LC-HRMS .
  • Photodegradation : UV irradiation (254 nm) followed by TLC monitors thiazole ring decomposition .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final coupling step?

  • Optimize reaction stoichiometry : Use a 1.2:1 molar ratio of the indazole-pyrrolidinone fragment to the thiazole precursor to drive the reaction .
  • Activate intermediates : Pre-activate the carboxylic acid with CDI (1,1'-carbonyldiimidazole) before coupling .
  • Solvent choice : Switch from THF to DMF to improve solubility of polar intermediates .

Q. What techniques validate target engagement in cellular assays?

  • Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of the target protein in presence of the compound .
  • Pull-down assays : Use biotinylated analogs of the compound with streptavidin beads to isolate protein complexes .

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